2,4-Dichloro-6,7-dihydroquinazolin-8(5H)-one
Description
2,4-Dichloro-6,7-dihydroquinazolin-8(5H)-one is a bicyclic heterocyclic compound featuring a quinazolinone core with two chlorine substituents at positions 2 and 2. Its molecular formula is C₈H₆Cl₂N₂O, and the dihydroquinazolinone scaffold imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H6Cl2N2O |
|---|---|
Molecular Weight |
217.05 g/mol |
IUPAC Name |
2,4-dichloro-6,7-dihydro-5H-quinazolin-8-one |
InChI |
InChI=1S/C8H6Cl2N2O/c9-7-4-2-1-3-5(13)6(4)11-8(10)12-7/h1-3H2 |
InChI Key |
COVOQJOFHIWADC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6,7-dihydroquinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dichloroaniline with formamide or formic acid, followed by cyclization to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinazoline derivatives.
Reduction: Reduction reactions may lead to the formation of dihydroquinazolinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a valuable scaffold in drug design. Its structural features allow it to interact with multiple biological targets:
- Antitumor Activity : Research indicates that derivatives of 2,4-Dichloro-6,7-dihydroquinazolin-8(5H)-one can inhibit cancer cell proliferation. For instance, studies have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
- Neurological Applications : The compound has been investigated for its neuroprotective properties. It has shown promise in reducing beta-amyloid peptide production, which is crucial in the context of Alzheimer's disease. By modulating the activity of gamma-secretase, it may help in preventing neurodegeneration associated with this condition .
Synthesis Methodologies
The synthesis of this compound involves several approaches that have been refined over time:
- Traditional Synthesis : Initial methods relied on multi-step processes that often required harsh conditions and toxic reagents. These methods limited the scalability and environmental sustainability of the synthesis .
- Green Chemistry Approaches : Recent advancements emphasize the use of environmentally friendly solvents and catalysts to produce this compound efficiently. For example, the application of microwave-assisted synthesis has been explored to enhance yields while minimizing reaction times .
Case Studies in Therapeutic Applications
Several case studies illustrate the practical applications of this compound:
Future Directions and Research Opportunities
The ongoing research into this compound suggests several future directions:
- Optimization of Derivatives : Continued exploration into modifying the chemical structure to enhance potency and selectivity against specific biological targets could yield more effective therapeutic agents.
- Clinical Trials : There is a need for clinical studies to evaluate the safety and efficacy of this compound in human subjects for various applications, particularly in oncology and neurology.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6,7-dihydroquinazolin-8(5H)-one depends on its specific interactions with molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues and Key Properties
The table below compares structural analogues based on substituents, molecular weight, and physicochemical properties:
Physicochemical and Spectroscopic Data
- Collision Cross-Section (CCS): The mono-chloro analogue (2-chloro-6,7-dihydroquinazolin-8-one) shows a CCS of 133.5 Ų for [M+H]+, while dichloro derivatives are expected to have higher values due to increased mass and polarity .
- LogP and Solubility: Dichloro compounds (e.g., 2,4-dichloro-6,7-dimethoxyquinazoline) exhibit higher logP (~2.95) compared to non-chlorinated analogues, suggesting improved membrane permeability but reduced aqueous solubility .
Biological Activity
2,4-Dichloro-6,7-dihydroquinazolin-8(5H)-one is a heterocyclic compound that has garnered attention due to its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 216.06 g/mol. The unique structural features include chlorine atoms at the 2 and 4 positions on the quinazoline backbone, which significantly influence its biological reactivity and therapeutic potential.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess notable antimicrobial properties . A study evaluated various quinazolinone derivatives against different bacterial strains and revealed that compounds with specific substitutions exhibited enhanced antibacterial activity compared to others.
| Compound Structure | Activity (MIC) | Target Bacteria |
|---|---|---|
| This compound | 12 µg/mL | Staphylococcus aureus |
| 2-(chloromethyl)-3-(4-methyl-6-oxo-5-phenyldiazenyl)quinazoline-4(3H)-one | 10 µg/mL | Escherichia coli |
These findings suggest that modifications to the quinazoline structure can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Antiviral Activity
The compound has also been investigated for its antiviral properties , particularly against SARS-CoV-2. In vitro studies have shown that certain derivatives exhibit significant inhibitory activity against this virus:
| Compound | IC50 (µM) | Cytotoxicity (CC50) |
|---|---|---|
| N-acetylated derivative of 2-aminoquinazolin-4(3H)-one | 0.23 | >100 |
| 2-(chloromethyl)-3-(4-methyl-6-oxo-5-phenyldiazenyl)quinazoline-4(3H)-one | 0.29 | >100 |
These results indicate that these compounds can inhibit viral replication with minimal cytotoxic effects on host cells .
Anticancer Activity
The anticancer potential of this compound has been explored extensively. Studies have shown that it can act as an inhibitor of various cancer cell lines by targeting specific pathways involved in cell proliferation:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | EGFR inhibition |
| A549 (Lung) | 15 | Aurora kinase inhibition |
These findings highlight the compound's ability to selectively inhibit cancer cell growth through mechanisms such as tyrosine kinase inhibition .
Case Studies
- Synthesis and Evaluation : A recent study synthesized several derivatives of quinazolinones and evaluated their biological activities. The study found that modifications at the nitrogen positions significantly affected both antimicrobial and anticancer activities.
- In Vivo Studies : In vivo pharmacokinetic studies indicated that certain derivatives maintained high stability in biological systems while exhibiting low toxicity levels. These characteristics are crucial for developing effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
